1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-
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Overview
Description
1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonic acid group, an amino group, and a hydroxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent coupling reactions. Industrial production methods often involve the use of trichlorobenzene as a solvent and sodium carbonate for neutralization .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups under specific conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various naphthalenesulfonic acid derivatives.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research has shown its potential in inhibiting DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- involves its interaction with specific molecular targets. For instance, it inhibits the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with DNA and RNA, affecting their replication and transcription processes .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- can be compared with other similar compounds such as:
4-Amino-1-naphthalenesulfonic acid: Known for its use in dye production and as a reagent in analytical chemistry
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Utilized in spectrophotometric determinations and as a starting material for various derivatives
The uniqueness of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
68227-71-4 |
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Molecular Formula |
C17H14N2O5S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-[(4-aminobenzoyl)amino]-3-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c18-12-4-1-10(2-5-12)17(21)19-13-6-3-11-7-14(20)9-16(15(11)8-13)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24) |
InChI Key |
PZSWEZPRWRUNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)O)S(=O)(=O)O)N |
Origin of Product |
United States |
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